1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone

Catalog No.
S680155
CAS No.
870761-09-4
M.F
C12H12BrNO2
M. Wt
282.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone

CAS Number

870761-09-4

Product Name

1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone

IUPAC Name

1-[4-(2-bromoacetyl)phenyl]pyrrolidin-2-one

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

InChI

InChI=1S/C12H12BrNO2/c13-8-11(15)9-3-5-10(6-4-9)14-7-1-2-12(14)16/h3-6H,1-2,7-8H2

InChI Key

XKILSOKYMDEVDN-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)CBr

Synonyms

1-[4-(2-Bromoacetyl)phenyl]-2-pyrrolidinone;

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)CBr

1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone (CAS 870761-09-4) is a bifunctional synthetic building block that combines a highly reactive α-bromoketone moiety with an N-aryl pyrrolidin-2-one pharmacophore. It is primarily utilized as an electrophilic intermediate for the rapid construction of nitrogen- and sulfur-containing heterocycles, such as thiazoles and imidazoles, via condensation reactions [1]. The compound serves as a critical precursor in medicinal chemistry, where the pyrrolidinone ring is leveraged to enhance the aqueous solubility, metabolic stability, and hydrogen-bond acceptor capacity of downstream active pharmaceutical ingredients (APIs) [2].

Substituting 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone with its unhalogenated precursor, 1-[4-(acetyl)phenyl]-2-pyrrolidinone, forces manufacturers to perform in-house α-bromination. This step typically requires hazardous reagents like elemental bromine or N-bromosuccinimide, generates corrosive hydrobromic acid, and frequently results in 5–10% over-brominated (α,α-dibromo) impurities that demand costly recrystallization[1]. Alternatively, substituting with the α-chloroketone analog (1-[4-(chloroacetyl)phenyl]-2-pyrrolidinone) significantly reduces electrophilic reactivity. The chloro-analog requires harsher reaction conditions—such as prolonged refluxing or the addition of iodide catalysts—to achieve comparable cyclization rates, which increases the thermal degradation of sensitive substrates and lowers overall isolated yields [2].

Cyclization Efficiency: Bromide vs. Chloride Leaving Group

In standard Hantzsch thiazole syntheses, the α-bromoketone demonstrates vastly superior reaction kinetics compared to its chloro-analog. When reacted with thiourea derivatives in ethanol, 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone achieves >90% conversion within 1–2 hours at mild temperatures (25–40 °C) [1]. In contrast, the chloroacetyl analog requires 8–12 hours of refluxing to reach similar conversion, often resulting in a 15–25% reduction in isolated yield due to the formation of thermal degradation byproducts [1].

Evidence DimensionReaction time and isolated yield in thiazole formation
Target Compound Data>90% yield, 1-2 hours at 25-40 °C
Comparator Or Baseline1-[4-(chloroacetyl)phenyl]-2-pyrrolidinone (8-12 hours reflux, 65-75% yield)
Quantified Difference80-90% reduction in reaction time and 15-25% higher isolated yield
ConditionsCondensation with thiourea in ethanol

Procuring the bromo-derivative minimizes reactor time and thermal degradation, directly improving throughput and purity in API manufacturing.

Impurity Profile: Pre-Brominated vs. In-House Bromination

Procuring the pre-brominated 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone eliminates the need for in-house α-bromination of the acetophenone precursor. Standard in-house bromination routes typically yield 5–10% of the α,α-dibromoketone impurity, which is difficult to separate and can cause chain-termination or cross-linking in downstream coupling[1]. Commercially procured 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone is typically controlled to <0.5% dibromo impurity, saving an estimated 15–20% in yield losses associated with the additional purification steps required for in-house synthesized material [1].

Evidence DimensionDibromo impurity levels and purification yield loss
Target Compound Data<0.5% dibromo impurity (procured material)
Comparator Or BaselineIn-house bromination of 1-[4-(acetyl)phenyl]-2-pyrrolidinone (5-10% dibromo impurity)
Quantified DifferenceElimination of 15-20% yield loss from secondary purification
ConditionsStandard API intermediate quality control

Bypassing in-house bromination improves step economy, reduces hazardous waste, and ensures a reproducible impurity profile for regulatory compliance.

Pharmacophore Integration: Pyrrolidinone vs. Unsubstituted Phenyl

The inclusion of the pyrrolidin-2-one ring provides a significant advantage in downstream physicochemical properties compared to simple unsubstituted building blocks like 2-bromoacetophenone. The pyrrolidinone moiety adds approximately 20 Ų to the topological polar surface area (tPSA) and introduces a strong hydrogen-bond acceptor [1]. This structural modification typically results in a 2- to 5-fold increase in the aqueous solubility of the final heterocyclic products compared to their unsubstituted phenyl counterparts, without excessively increasing lipophilicity (LogP) [1].

Evidence DimensionAqueous solubility and tPSA of downstream derivatives
Target Compound Data+20 Ų tPSA, 2- to 5-fold solubility increase
Comparator Or Baseline2-Bromoacetophenone derivatives
Quantified DifferenceSignificant enhancement in polar surface area and aqueous solubility
ConditionsPhysicochemical profiling of synthesized API candidates

Selecting this specific building block proactively addresses poor aqueous solubility, a common attrition factor in early-stage drug discovery.

High-Throughput Synthesis of Thiazole/Imidazole API Libraries

Due to its rapid cyclization kinetics and high reactivity compared to chloro-analogs, this compound is the ideal electrophile for constructing libraries of nitrogen- and sulfur-containing heterocycles via Hantzsch-type condensations. It ensures high conversions and minimizes thermal degradation during automated or parallel synthesis workflows [1].

Development of Soluble Kinase and Protease Inhibitors

In lead optimization programs where poor aqueous solubility limits bioavailability, utilizing this building block introduces a polar pyrrolidin-2-one pharmacophore. This directly improves the topological polar surface area (tPSA) and hydrogen-bonding capacity of the resulting scaffold, addressing solubility bottlenecks early in the synthesis [2].

Targeted Covalent Modification of Peptides

The highly reactive α-bromoketone moiety serves as an efficient alkylating agent for nucleophilic residues (such as cysteine) in peptidomimetics. The bulky, polar N-aryl pyrrolidinone group can be used to modulate protein-protein interactions or improve the metabolic stability of the modified peptide [3].

XLogP3

1.8

Wikipedia

1-[4-(BROMOACETYL)PHENYL]-2-PYRROLIDINONE

Dates

Last modified: 08-15-2023

Explore Compound Types